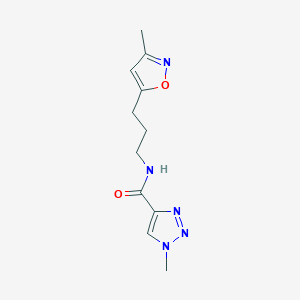

1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

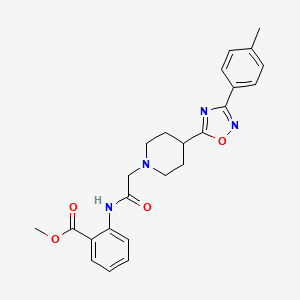

Übersicht

Beschreibung

1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-1,2,3-triazole-4-carboxamide, also known as AZD3965, is a small molecule inhibitor of monocarboxylate transporters (MCTs). MCTs are responsible for the transport of lactate and other monocarboxylates across cell membranes, and their inhibition has been shown to have potential therapeutic applications in cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-1,2,3-triazole-4-carboxamide, as part of the 1H-1,2,3-triazole-4-carboxamide family, has been studied for its antimicrobial properties. A study by Pokhodylo et al. (2021) discovered that similar compounds in this family demonstrated moderate to good antimicrobial activities against primary pathogens including Gram-positive and Gram-negative bacterial strains, and fungal strains (Pokhodylo et al., 2021).

Application in Organic Chemistry

In organic chemistry, derivatives of isoxazole and oxazole carboxamide, similar to the compound , have been used for Pd-catalyzed C(sp(3))-H bond activation. This was demonstrated by Pasunooti et al. (2015), where 5-methylisoxazole-3-carboxamide (MICA) directed Pd-catalyzed activation of inert γ-C(sp(3))-H bonds for C-C bond formation, leading to the synthesis of various non-natural amino acids (Pasunooti et al., 2015).

Potential in Anticancer Research

Research on the synthesis and chemistry of related compounds in the imidazotetrazine class by Stevens et al. (1984) showed that they have demonstrated curative activity against certain types of leukemia. These compounds may act as prodrugs, suggesting potential applications in anticancer research (Stevens et al., 1984).

Antibacterial Activity in Multicomponent Reactions

Murlykina et al. (2017) investigated aminoazoles, which are structurally similar to the compound , in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions. The heterocycles obtained exhibited weak antibacterial effects, particularly against Gram-positive strains (Murlykina et al., 2017).

Eigenschaften

IUPAC Name |

1-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-8-6-9(18-14-8)4-3-5-12-11(17)10-7-16(2)15-13-10/h6-7H,3-5H2,1-2H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTGXFDWGOHYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)C2=CN(N=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2445157.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2445164.png)

![N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide](/img/structure/B2445165.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2445166.png)

![6-chloro-N'-[3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]pyridine-3-carbohydrazide](/img/structure/B2445167.png)

![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2445170.png)

![8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2445171.png)